N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-18(15-12-26-19(23-15)13-5-2-1-3-6-13)22-11-14-17(21-9-8-20-14)16-7-4-10-25-16/h1-10,12H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKTXIGVZRABNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the thiazole ring: This step involves the cyclization of thioamide precursors.
Coupling of the pyrazine and thiazole rings: This is typically done using a base-catalyzed reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Amide Functional Group Reactions
The carboxamide group (-CONH-) undergoes characteristic reactions:
Hydrolysis
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Acidic Hydrolysis : Reacts with concentrated HCl (6M) under reflux (100–120°C) to yield 2-phenylthiazole-4-carboxylic acid and 3-(furan-2-yl)pyrazin-2-ylmethanamine as products.
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Basic Hydrolysis : NaOH (2M) at 80°C cleaves the amide bond to form sodium 2-phenylthiazole-4-carboxylate.
Nucleophilic Substitution
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Reacts with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, enabling further derivatization (e.g., esterification with alcohols).
Thiazole Ring Reactivity
The 2-phenylthiazole moiety participates in electrophilic substitution and coordination chemistry:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position of the thiazole ring.
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Halogenation : Br₂ in CHCl₃ brominates the phenyl ring attached to the thiazole.
Metal Coordination
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The thiazole sulfur and pyrazine nitrogen act as ligands for transition metals (e.g., Pd, Pt), forming complexes with potential catalytic applications .
Pyrazine Ring Modifications
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Suzuki–Miyaura Coupling : The pyrazine ring undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄/K₃PO₄.
Furan Ring Oxidation
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Oxidation to Dicarbonyl : H₂O₂/FeSO₄ converts the furan ring to a 1,4-diketone derivative.
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Conditions : 40°C, 6 hrs.
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Yield : ~60%.
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Amide Reduction
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LiAlH₄ reduces the carboxamide to a methyleneamine (-CH₂NH-) group.
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Conditions : Dry THF, 0°C → RT, 4 hrs.
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Yield : ~70%.
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Selective Thiazole Reduction
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit varying degrees of antimicrobial activity. In particular, compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylthiazole-4-carboxamide have been tested against a range of bacterial strains. For instance, studies have shown that thiazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often ranging from 100 to 400 µg/ml .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound A | E. faecalis | 100 |
| Compound B | S. aureus | 200 |
| Compound C | E. coli | 300 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Recent studies have demonstrated that derivatives containing furan and thiazole rings can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects in vitro
In vitro studies on cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting it may serve as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The table below highlights structural similarities and differences between the target compound and selected analogues:
Physicochemical Properties
- Melting Points and Yields : Halogen substituents (e.g., Cl, F) on phenyl rings in quinazoline derivatives () correlate with higher melting points due to increased molecular symmetry and intermolecular forces. For example, A6 (4-chlorophenyl) melts at 189.8–191.4°C, whereas A2 (3-fluorophenyl) melts at 189.5–192.1°C .
- Solubility : The target compound’s furan and phenylthiazole groups may reduce water solubility compared to quinazoline derivatives with polar piperazine moieties (e.g., A6). Conversely, trifluoromethyl groups in ’s analogues enhance lipophilicity, favoring membrane permeability .
Key Research Findings
- Substituent Effects : Para-substituted halogenated phenyl groups (e.g., A6) exhibit higher thermal stability than meta-substituted analogues (e.g., A2), as seen in quinazoline derivatives .
- Synthetic Efficiency: demonstrates that pyrazine intermediates with electron-withdrawing groups (e.g., cyano, trifluoromethyl) can be synthesized in high yields (>85%), suggesting robustness for scaling .
- Structural Flexibility : Oxazolo-pyridine cores () and quinazolines () highlight the trade-off between planarity (affecting DNA intercalation) and steric bulk (influencing target selectivity) .
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The synthesis typically involves the reaction of furan derivatives with pyrazine and thiazole moieties, leading to the formation of the target compound. The characterization of the synthesized compound is usually confirmed through techniques like NMR and mass spectrometry.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial activity of thiazole derivatives, including this compound. The compound has shown significant inhibitory effects against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
| Aspergillus niger | 12 | 128 µg/mL |
The antimicrobial activity was assessed using the Kirby-Bauer disk diffusion method, which measures the effectiveness based on the zones of inhibition around the disks impregnated with the compound .
Antioxidant Activity
In addition to its antimicrobial properties, this compound exhibits notable antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this activity.
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85 | 25 |
| Ascorbic Acid (Control) | 95 | 10 |
The results indicate that the compound effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Studies
- Study on Antimicrobial Properties : A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial and antifungal activities. The study highlighted that modifications in the chemical structure could enhance efficacy against specific pathogens .
- Antioxidant Evaluation : Another research focused on synthesizing thiazole derivatives reported that N-substituted thiazoles showed promising antioxidant properties. The study utilized various assays to confirm these effects, suggesting potential applications in preventing oxidative damage in biological systems .
Computational Studies
Computational studies using molecular docking simulations provide insights into the interaction mechanisms between this compound and its biological targets. These studies often reveal binding affinities and interactions with specific enzymes or receptors involved in microbial resistance or oxidative stress pathways.
Table 3: Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| CYP51 (Antifungal target) | -7.5 | H-bonds with Tyr76, Phe255 |
| SOD (Antioxidant enzyme) | -8.0 | Hydrophobic interactions with Met433 |
These findings support the hypothesis that structural modifications can lead to enhanced biological activity through improved binding interactions with target proteins .
Q & A
Q. Optimization Tips :
Q. Table 1: Synthetic Methods Comparison
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | K₂CO₃, DMF, RT, 12h | 85–95% | |
| 2 | I₂, TEA, MeCN, reflux, 3 min | 56% | |
| 3 | EDC·HCl, DMAP, DCM, 24h | 31% |
Which analytical techniques are most reliable for characterizing this compound?
Q. Basic Characterization
Q. Advanced Techniques :
- X-ray crystallography : Resolve stereochemistry (e.g., used for similar oxadiazoles).
- HRMS : Validate molecular weight (e.g., reports exact mass for analogous compounds).
How can researchers address low yields in multi-step syntheses of similar thiazole-pyrazine hybrids?
Q. Advanced Yield Optimization
- Contradiction Analysis : shows yields dropping from 95% (Step 2) to 31% (Step 4). Potential causes:
- Steric hindrance during amidation (e.g., bulky substituents).
- Side reactions (e.g., oxadiazole ring decomposition).
- Solutions :
- Use microwave-assisted synthesis to reduce reaction time.
- Introduce protecting groups for sensitive intermediates.
- Optimize solvent polarity (e.g., switch DMF to THF for sterically hindered steps).
How to design a structure-activity relationship (SAR) study for this compound?
Q. Advanced SAR Methodology
Q. Table 2: Example SAR Modifications
| Modification | Assay Result | Source |
|---|---|---|
| 4-Fluorophenyl (thiazole) | Improved IC₅₀ | |
| Trifluoromethyl (pyrazine) | Enhanced stability |
How to resolve contradictions in reported bioactivity data for analogous compounds?
Q. Advanced Data Analysis
- Case Study : reports docking poses for oxadiazoles, while lists antifungal activity. Contradictions may arise from assay conditions (e.g., pH, cell lines).
- Methods :
What computational tools are suitable for studying this compound’s interaction with biological targets?
Q. Advanced Molecular Modeling
- Docking : AutoDock Vina or Schrödinger Suite (align with ’s poses).
- MD Simulations : GROMACS for stability analysis (e.g., ’s fragment screening).
- QSAR : Train models using bioactivity data from and .
How to assess purity and stability under varying storage conditions?
Q. Advanced Stability Studies
What safety considerations apply to scaling up its synthesis?
Q. Advanced Process Chemistry
- Solvent Selection : Replace DMF with less toxic alternatives (e.g., acetonitrile; ).
- Waste Management : Neutralize iodine residues () with Na₂S₂O₃.
- Scale-Up Protocol :
- Use flow chemistry for exothermic steps (e.g., cyclization).
- Optimize catalyst loading (e.g., reduce Pd/C in coupling reactions).
What mechanisms explain the formation of oxadiazole intermediates in its synthesis?
Q. Advanced Mechanistic Insights
- Cyclization : uses iodine/TEA to cleave S-S bonds, forming 1,2,4-oxadiazoles via [3+2] cycloaddition.
- Key Steps :
How to validate synthetic intermediates with ambiguous NMR spectra?
Q. Advanced Analytical Troubleshooting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
